molecular formula C21H23N3O2 B5985009 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol

4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol

Katalognummer B5985009
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: IFEVOKVNKNGQNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol, also known as PNU-282987, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a ligand-gated ion channel that is widely expressed in the central nervous system and plays a critical role in cognitive function, memory, and synaptic plasticity. PNU-282987 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.

Wirkmechanismus

4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that are critical for synaptic plasticity and cognitive function. 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol has been shown to enhance the activity of the α7 nAChR and improve cognitive function and memory in animal models of neurological and psychiatric disorders.
Biochemical and Physiological Effects
4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol has been shown to have several biochemical and physiological effects on the central nervous system. In animal models of Alzheimer's disease, 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol has been shown to reduce amyloid-beta deposition and tau hyperphosphorylation, which are key pathological features of the disease. 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and other neuroprotective factors, which promote neuronal survival and synaptic plasticity.

Vorteile Und Einschränkungen Für Laborexperimente

4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol has several advantages for lab experiments, including its high potency and selectivity for the α7 nAChR, which allows for precise modulation of the receptor activity. 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol is also well-tolerated in animal models and has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol has some limitations, including its complex synthesis method and limited solubility in aqueous solutions, which can affect its bioavailability and pharmacological activity.

Zukünftige Richtungen

There are several future directions for the research on 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol. One area of interest is the development of novel analogs and derivatives of 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol with improved pharmacokinetic and pharmacological properties. Another area of interest is the investigation of the therapeutic potential of 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol in other neurological and psychiatric disorders, such as Parkinson's disease and autism spectrum disorder. Additionally, the molecular mechanisms underlying the effects of 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol on synaptic plasticity and cognitive function are still not fully understood and require further investigation.

Synthesemethoden

The synthesis of 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol involves several chemical steps, including the condensation of 4-pyridinecarboxaldehyde with 4-(2-bromoethyl)piperidine, followed by the reaction of the resulting intermediate with 3-phenyl-5-isoxazolemethanol. The final product is obtained through a series of purification and isolation steps. The synthesis of 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol is a complex and challenging process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol has also been studied for its potential antipsychotic and antidepressant effects in animal models of schizophrenia and depression, respectively.

Eigenschaften

IUPAC Name

4-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1-(pyridin-4-ylmethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c25-21(8-12-24(13-9-21)16-17-6-10-22-11-7-17)15-19-14-20(23-26-19)18-4-2-1-3-5-18/h1-7,10-11,14,25H,8-9,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEVOKVNKNGQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC(=NO2)C3=CC=CC=C3)O)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.